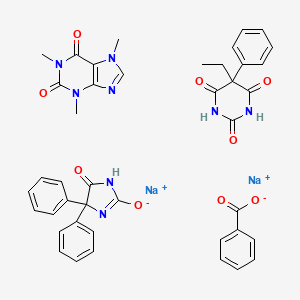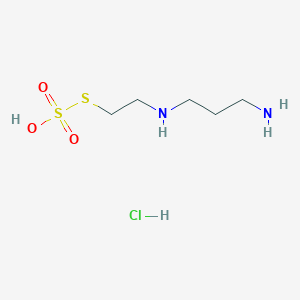
S-2-((3-Aminopropyl)amino)ethyl hydrogen thiosulfate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-2-((3-Aminopropyl)amino)ethyl hydrogen thiosulfate hydrochloride: is a chemical compound with the molecular formula C5H14ClNO3S2 . It is known for its unique structure, which includes both amino and thiosulfate groups. This compound is often used in various scientific research applications due to its reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((3-Aminopropyl)amino)ethyl hydrogen thiosulfate hydrochloride typically involves the reaction of 3-aminopropylamine with 2-chloroethyl hydrogen thiosulfate . The reaction is usually carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to achieve consistent results.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the thiosulfate group is converted to sulfate.
Reduction: It can also be reduced to form various sulfur-containing compounds.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfate derivatives.
Reduction: Thiol derivatives.
Substitution: N-substituted derivatives.
科学研究应用
S-2-((3-Aminopropyl)amino)ethyl hydrogen thiosulfate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic effects, including its use as a radioprotective agent.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
作用机制
The mechanism of action of S-2-((3-Aminopropyl)amino)ethyl hydrogen thiosulfate hydrochloride involves its interaction with biological molecules through its amino and thiosulfate groups. These interactions can lead to the modulation of enzyme activities and the alteration of biochemical pathways. The compound may also act as a scavenger of reactive oxygen species, providing protective effects against oxidative stress.
相似化合物的比较
Similar Compounds
- S-(3-aminopropyl) hydrogen thiosulfate
- 2-Aminoethyl hydrogen sulfate
- 3-Amino-1-propanethiol hydrochloride
Uniqueness
S-2-((3-Aminopropyl)amino)ethyl hydrogen thiosulfate hydrochloride is unique due to its dual functional groups, which allow it to participate in a variety of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.
属性
CAS 编号 |
23545-56-4 |
|---|---|
分子式 |
C5H15ClN2O3S2 |
分子量 |
250.8 g/mol |
IUPAC 名称 |
1-amino-3-(2-sulfosulfanylethylamino)propane;hydrochloride |
InChI |
InChI=1S/C5H14N2O3S2.ClH/c6-2-1-3-7-4-5-11-12(8,9)10;/h7H,1-6H2,(H,8,9,10);1H |
InChI 键 |
XXXGPFXKOBROPZ-UHFFFAOYSA-N |
规范 SMILES |
C(CN)CNCCSS(=O)(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl [4-(methoxycarbonyl)phenyl]methyl terephthalate](/img/structure/B13757046.png)
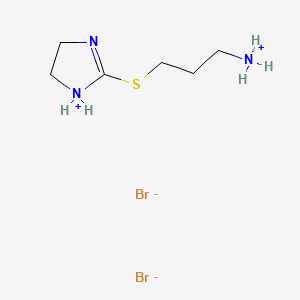
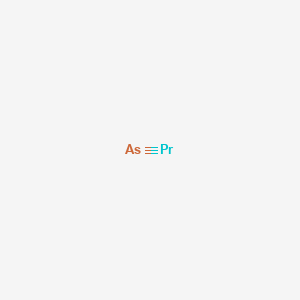
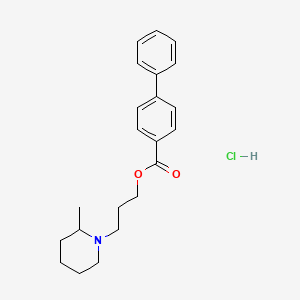
![N-(3,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)acetamide](/img/structure/B13757063.png)
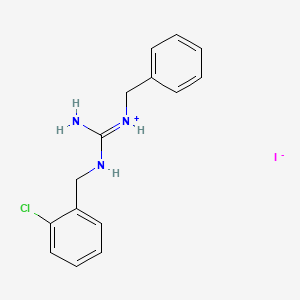
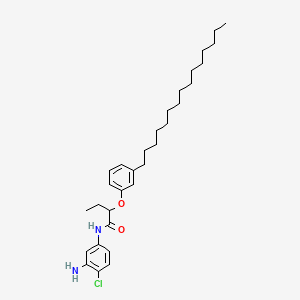
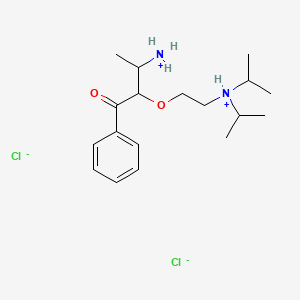
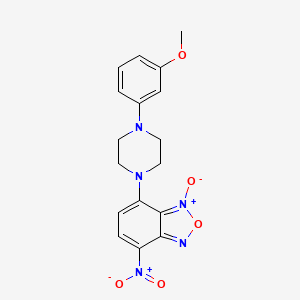
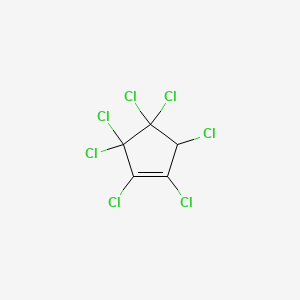
![n-[4-(2,3-Dihydroxypropoxy)phenyl]acetamide](/img/structure/B13757128.png)
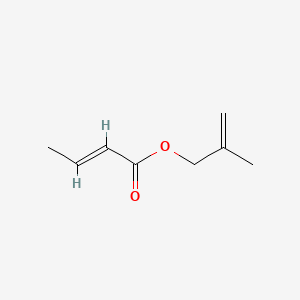
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13757134.png)
